molecular formula C7H2BrFN2O2 B3030370 4-Bromo-2-fluoro-5-nitrobenzonitrile CAS No. 893615-25-3

4-Bromo-2-fluoro-5-nitrobenzonitrile

Cat. No.: B3030370
CAS No.: 893615-25-3
M. Wt: 245.01
InChI Key: AKDJYVCDRJPTJU-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-nitrobenzonitrile: is an organic compound with the molecular formula C7H2BrFN2O2 . It is a derivative of benzonitrile, featuring bromine, fluorine, and nitro substituents on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance safety and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-Bromo-2-fluoro-5-nitrobenzonitrile is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals. Its reactivity towards nucleophiles makes it valuable in organic synthesis .

Biology and Medicine: The compound can be used in the development of biologically active molecules, including potential drug candidates. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties .

Industry: In the materials science field, this compound is used in the synthesis of liquid crystals and other advanced materials. Its unique substituents contribute to the desired physical properties of these materials .

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-5-nitrobenzonitrile primarily involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The electron-withdrawing nitro and nitrile groups activate the aromatic ring towards nucleophilic attack, facilitating substitution reactions. Additionally, the bromine substituent allows for palladium-catalyzed coupling reactions, enabling the formation of complex biaryl structures .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-fluoro-5-nitrobenzonitrile is unique due to the combination of bromine, fluorine, and nitro substituents on the benzene ring. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis. The presence of multiple electron-withdrawing groups increases its susceptibility to nucleophilic aromatic substitution, making it valuable for the synthesis of complex molecules .

Properties

IUPAC Name

4-bromo-2-fluoro-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrFN2O2/c8-5-2-6(9)4(3-10)1-7(5)11(12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDJYVCDRJPTJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696917
Record name 4-Bromo-2-fluoro-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893615-25-3
Record name 4-Bromo-2-fluoro-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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